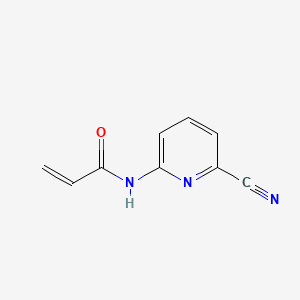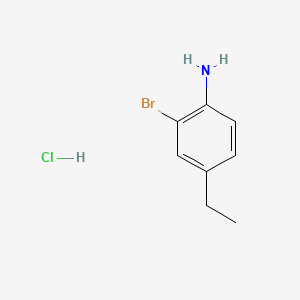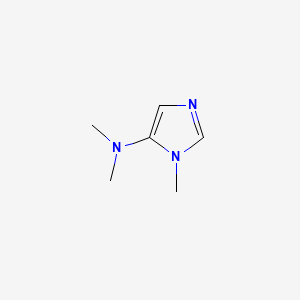
Bis(4-aminophenyl) terephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Bis(4-aminophenyl) terephthalate” is a chemical compound with the molecular formula C20H16N2O4 . It is also known as “1,4-Benzenedicarboxylic acid, bis(4-aminophenyl) ester” and "Bis(4-aminophenyl) benzene-1,4-dicarboxylate" .
Molecular Structure Analysis
The molecular weight of “Bis(4-aminophenyl) terephthalate” is 348.36 g/mol . The compound is solid at 20 degrees Celsius .
Physical And Chemical Properties Analysis
“Bis(4-aminophenyl) terephthalate” is a solid at 20 degrees Celsius . It has a molecular weight of 348.36 g/mol . The compound should be stored under inert gas and conditions to avoid are air sensitive .
Scientific Research Applications
Flexible Electronics
Bis(4-aminophenyl) terephthalate is used in the development of polyimides derived from biomass-based polymers. These polymers feature high thermal stability and low water absorption, making them ideal for flexible electronics . For instance, a flexible transistor based on these polyimides shows electrical performance comparable to traditional silicon-based devices .
Thermal Stability
The compound contributes to the thermal stability of materials. For example, it’s used in the production of polyimides that exhibit outstanding thermal/mechanical stability, with a glass transition temperature (Tg) higher than 300 °C .
Low Dielectric Properties
Polyimides derived from Bis(4-aminophenyl) terephthalate exhibit low dielectric properties, which is beneficial in electronic applications. This is due to the low chain polarity and dipole moment of the compound .
Poly(ester imide)s Production
Bis(4-aminophenyl) terephthalate is used in the synthesis of poly(ester imide)s (PEsIs). These polymers possess low coefficients of thermal expansion and low water absorption . The PEsI derived from methoxy-substituted AB-HQ analog and 3,3′,4,4′-biphenyltetracarboxylic dianhydride achieved well-balanced properties, i.e., a very high Tg (424 °C), a very low CTE (5.6 ppm K −1 ), a low WA (0.41%), a very low CHE value (3.1 ppm/RH%), and sufficient ductility .
Plastic Applications
Bis(4-aminophenyl) terephthalate is used as a polyimide monomer in plastic applications .
Synthesis of New Monomers
Bis(4-aminophenyl) terephthalate can be utilized to synthesize new monomers such as bis 4-hydroxybutyl terephthalate (BHBT), which can be used to produce polybutylene terephthalate (PBT) .
Safety And Hazards
“Bis(4-aminophenyl) terephthalate” may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if eye irritation persists or skin irritation occurs .
properties
IUPAC Name |
bis(4-aminophenyl) benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c21-15-5-9-17(10-6-15)25-19(23)13-1-2-14(4-3-13)20(24)26-18-11-7-16(22)8-12-18/h1-12H,21-22H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTXGNJIXHFHTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)N)C(=O)OC3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694865 |
Source


|
| Record name | Bis(4-aminophenyl) benzene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-aminophenyl) terephthalate | |
CAS RN |
16926-73-1 |
Source


|
| Record name | Bis(4-aminophenyl) benzene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-aminophenyl) Terephthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the advantages of incorporating Bis(4-aminophenyl) terephthalate into polyimides?
A1: Bis(4-aminophenyl) terephthalate is a diamine monomer that, when incorporated into the backbone of polyimides, introduces ester linkages. These linkages disrupt the chain packing of the polymer, leading to several desirable properties. [, ] Studies have shown that PEIs synthesized with Bis(4-aminophenyl) terephthalate exhibit: [, ]
Q2: How does the structure of Bis(4-aminophenyl) terephthalate influence the properties of the resulting polyimides?
A2: The presence of both the ester group and the rigid aromatic rings in Bis(4-aminophenyl) terephthalate contributes to the unique properties of the resulting PEIs. []
Q3: What are the potential applications of poly(ester imide)s synthesized with Bis(4-aminophenyl) terephthalate?
A3: The combination of low CTE, low water absorption, good thermal stability, and desirable mechanical properties makes these PEIs suitable for various high-performance applications, such as: [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B599870.png)



![2-[2-[(4-Aminophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B599879.png)



